Bis(1,3-bis(diphenylphosphino)propane)nickel(0)
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Overview
Description
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) is a coordination complex that features a nickel atom coordinated by two 1,3-bis(diphenylphosphino)propane ligands. This compound is known for its distorted tetrahedral geometry and is used in various catalytic applications due to its unique chemical properties .
Preparation Methods
The synthesis of Bis(1,3-bis(diphenylphosphino)propane)nickel(0) can be achieved through several methods. One common route involves the reaction of nickel(II) chloride with 1,3-bis(diphenylphosphino)propane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced further to form nickel(0) species.
Substitution: Ligand substitution reactions can occur, where the 1,3-bis(diphenylphosphino)propane ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like sodium borohydride.
Scientific Research Applications
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(1,3-bis(diphenylphosphino)propane)nickel(0) exerts its effects involves the coordination of the nickel atom with the 1,3-bis(diphenylphosphino)propane ligands. This coordination creates a stable complex that can facilitate various catalytic reactions. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic synthesis reactions .
Comparison with Similar Compounds
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) can be compared with other similar nickel complexes, such as:
Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II): This compound is also used as a catalyst in organic synthesis but has different reactivity and stability due to the presence of chloride ligands.
Bis(1,2-bis(diphenylphosphino)ethane)nickel(0): This complex features a different ligand structure, which affects its catalytic properties and applications. The uniqueness of Bis(1,3-bis(diphenylphosphino)propane)nickel(0) lies in its specific ligand coordination, which provides distinct catalytic activity and stability in various reactions.
Properties
Molecular Formula |
C54H52NiP4 |
---|---|
Molecular Weight |
883.6 g/mol |
IUPAC Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane;nickel |
InChI |
InChI=1S/2C27H26P2.Ni/c2*1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h2*1-12,14-21H,13,22-23H2; |
InChI Key |
UZKYIJVMRLWABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ni] |
Origin of Product |
United States |
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